6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide
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Overview
Description
6-chloro-N’-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C13H18ClN3O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a pentyloxyacetyl group, and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N’-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide typically involves the following steps:
Formation of the pentyloxyacetyl intermediate: This step involves the reaction of pentanol with acetic anhydride in the presence of a catalyst to form pentyloxyacetyl acetate.
Substitution on the pyridine ring: The pentyloxyacetyl acetate is then reacted with 6-chloropyridine-2-carboxylic acid hydrazide under reflux conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-chloro-N’-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N’-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N’-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 6-chloro-N’-[2-(methoxy)acetyl]pyridine-2-carbohydrazide
- 6-chloro-N’-[2-(ethoxy)acetyl]pyridine-2-carbohydrazide
- 6-chloro-N’-[2-(butoxy)acetyl]pyridine-2-carbohydrazide
Comparison: Compared to its analogs, 6-chloro-N’-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide may exhibit unique properties due to the presence of the pentyloxy group. This can influence its solubility, reactivity, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6-chloro-N'-(2-pentoxyacetyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-2-3-4-8-20-9-12(18)16-17-13(19)10-6-5-7-11(14)15-10/h5-7H,2-4,8-9H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWJNJMALBWEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NNC(=O)C1=NC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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